molecular formula C18H12ClF3N2O4 B6515845 N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 931315-69-4

N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B6515845
CAS No.: 931315-69-4
M. Wt: 412.7 g/mol
InChI Key: RMJKAHAHDNNDMJ-UHFFFAOYSA-N
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Description

This compound belongs to the 2H-pyrano[2,3-c]pyridine family, a class of fused heterocycles with a pyran ring fused to a pyridine moiety. Its structure includes:

  • Core: Pyrano[2,3-c]pyridine with a 2-oxo group at position 2.
  • Substituents:
    • Hydroxymethyl (-CH2OH) at position 3.
    • Methyl (-CH3) at position 6.
    • A carboxamide group at position 3, linked to a 4-chloro-2-(trifluoromethyl)phenyl ring.

Hydroxymethyl may contribute to solubility and hydrogen bonding.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O4/c1-8-15-11(9(7-25)6-23-8)5-12(17(27)28-15)16(26)24-14-3-2-10(19)4-13(14)18(20,21)22/h2-6,25H,7H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJKAHAHDNNDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Substituent Variations
Compound Name Core Structure R1 (Position 5) R2 (Position 8) R3 (Position 3)
Target Compound Pyrano[2,3-c]pyridine -CH2OH -CH3 -CONH-(4-Cl-2-CF3-C6H3)
(2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-... Pyrano[2,3-c]pyridine -CH2OH -CH3 -CONH-(5-Cl-2,4-OMe-C6H2)
2-N2-arylimino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-N1-aricarboxamide derivatives Pyrano[2,3-c]pyridine -CH2OH -CH3 -CONH-aryl (variable substituents)
Pyrano[2,3-c]pyrazole derivatives (e.g., 4o, 4p) Pyrano[2,3-c]pyrazole Variable Variable -CN, -COOR, or -CONHR

Key Observations :

  • Trifluoromethyl vs. Methoxy Groups : The target compound’s 4-chloro-2-(trifluoromethyl)phenyl group (electron-withdrawing) contrasts with methoxy-substituted analogues (electron-donating), which may reduce antimicrobial potency .
  • Imino vs.
Table 2: Antimicrobial and Antioxidant Profiles
Compound Class/Example MIC (µg/ml) Against Y. enterocolitica MIC (µg/ml) Against E. coli Antioxidant IC50 (µM)
Target Compound Not reported Not reported Not reported
2{3} (2H-pyrano[2,3-c]pyridine derivative) 25.0 - -
4p (Pyrano[2,3-c]pyridine-8-carboxylic acid) - 50.0* 223.2
Ascorbic Acid (Reference) - - 50.0

Data from .

Antimicrobial Activity :

  • The target compound’s structural relative, 2{3}, exhibits exceptional activity against Y. enterocolitica (MIC = 25.0 µg/ml), attributed to the 2-N2-arylimino and 5-hydroxymethyl groups .
  • Pyrano[2,3-c]pyridine-8-carboxylic acid derivatives (e.g., 4p) show broad-spectrum activity against E. coli and S. pneumoniae (MIC = 50.0 µg/ml) .

Antioxidant Activity :

  • Derivatives with electron-withdrawing groups (Cl, CF3) and fused pyrano[2,3-c]pyridine cores (e.g., 4p, IC50 = 223.2 µM) exhibit stronger radical scavenging than those with electron-donating groups (e.g., 4c, IC50 > 300 µM) . The target compound’s CF3 group may enhance this effect.

Key Points :

  • The target compound’s synthesis likely involves a carboxamide coupling step, similar to ’s DMF-mediated amide formation .
  • Microwave-assisted methods () improve regioselectivity and reduce reaction times compared to traditional heating .

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